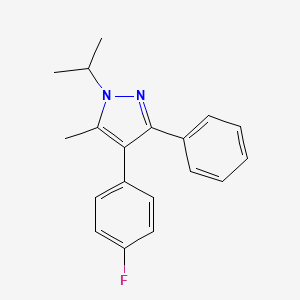
4-(4-Fluorophenyl)-5-methyl-3-phenyl-1-(propan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with fluorophenyl, isopropyl, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to scale up the production while maintaining environmental and economic efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, altering their activity and affecting downstream biological pathways. This interaction can lead to various biological effects, such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
3-(4-Fluorophenyl)thiophene: A compound used in electronic materials due to its unique electronic properties.
4-Fluorophenyl isocyanate: Utilized in the synthesis of heterocyclic compounds and polymers.
Uniqueness
4-(4-Fluorophenyl)-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
105221-13-4 |
|---|---|
Formule moléculaire |
C19H19FN2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-methyl-3-phenyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C19H19FN2/c1-13(2)22-14(3)18(15-9-11-17(20)12-10-15)19(21-22)16-7-5-4-6-8-16/h4-13H,1-3H3 |
Clé InChI |
FBHCZDBRNTVFEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
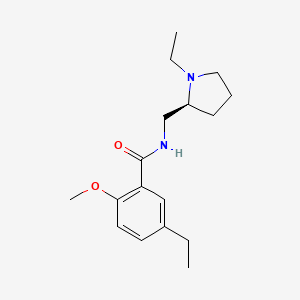
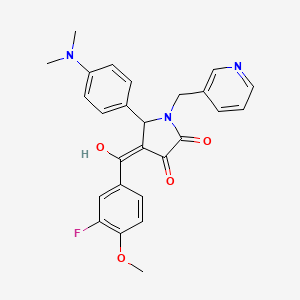
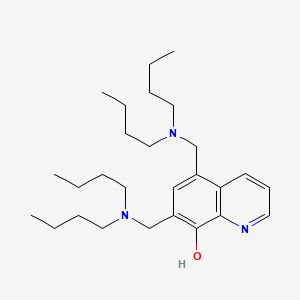
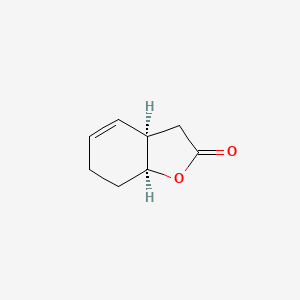
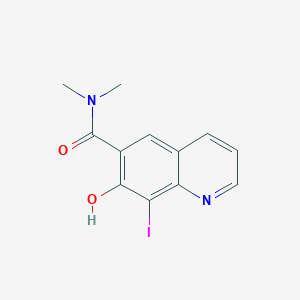
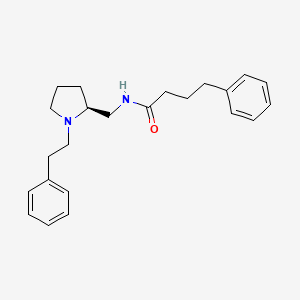
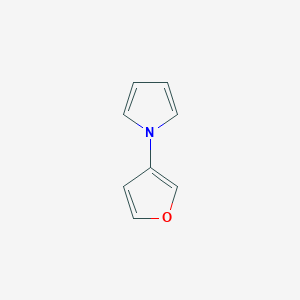
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
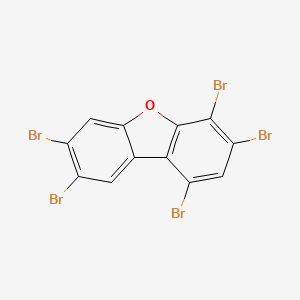
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
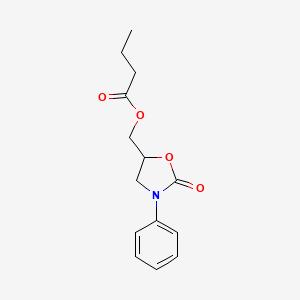
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
